molecular formula C21H25ClN2O4S B2802658 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide CAS No. 923150-49-6

2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide

Cat. No. B2802658
CAS RN: 923150-49-6
M. Wt: 436.95
InChI Key: VWQBFNJLZRDNGD-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C21H25ClN2O4S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

The compound 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide appears to be related to a class of compounds involved in analgesic and anti-inflammatory activities. For instance, related derivatives, such as those synthesized from cyclocondensation of 4-(3,4-dimethoxybenzyl)heptan-4-ol with N-substituted cyanoacetamide, have been reported to display significant analgesic effects. These compounds have shown levels of analgesic activity comparable to sodium metamizole, a widely used analgesic. Furthermore, many of these amides displayed anti-inflammatory effects in a carragheenan model, suggesting their potential application in managing pain and inflammation (Yusov et al., 2019).

Antimicrobial Applications

Compounds structurally related to 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide have been investigated for their potential antimicrobial properties. For instance, quinazolines, a class of compounds structurally related to the compound , have been synthesized and characterized for their potential as antimicrobial agents. They have been screened for antibacterial and antifungal activities against various strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans, demonstrating their potential utility in combating microbial infections (Desai et al., 2007), (Desai et al., 2011).

Influence on Blood Coagulation

Research has also been conducted on the influence of similar compounds on blood coagulation. Studies involving 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides, a compound structurally related to 2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide, have indicated that these compounds are hemostatics. They were found to decrease blood coagulation time, suggesting their potential application in medical conditions requiring the control of bleeding or improvement in coagulation time (Limanskii et al., 2009).

Mechanism of Action

Target of Action

Similar compounds containing the 1,2,3,4-tetrahydroisoquinoline group have been reported to have therapeutic effects as antisense agents . These agents work by binding to specific RNA sequences, thereby affecting gene expression .

Mode of Action

The mode of action of this compound is likely related to its interaction with its RNA targets. The compound may bind to these targets in a complementary manner, leading to changes in the RNA’s structure and function . This can result in altered gene expression, which can have various downstream effects depending on the specific genes involved .

Biochemical Pathways

Given its potential role as an antisense agent, it may be involved in pathways related to gene expression and rna processing . The downstream effects of these changes would depend on the specific genes targeted by the compound .

Pharmacokinetics

Similar oligonucleotide derivatives have been noted for their improved pharmacokinetics and pharmacodynamics compared to other dna and rna analogues . These properties include facilitated penetration into cells, efficient translocation to cell nuclei, and increased resistance to enzymatic cleavage .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its impact on gene expression. By binding to specific RNA sequences, the compound could alter the structure and function of these RNAs, leading to changes in the expression of the corresponding genes . This could have a variety of effects at the molecular and cellular levels, depending on the specific genes involved .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of specific enzymes or other biomolecules, the pH and temperature of the environment, and the presence of other compounds that could interact with the compound . .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-21(2,28-19-9-7-18(22)8-10-19)20(25)23-12-14-29(26,27)24-13-11-16-5-3-4-6-17(16)15-24/h3-10H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBFNJLZRDNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methylpropanamide

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